Product packaging for Sulfoaildenafil(Cat. No.:)

Sulfoaildenafil

Cat. No.: B1260634
M. Wt: 504.7 g/mol
InChI Key: SCLUKEPFXXPARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoaildenafil (CAS 856190-47-1), also known in research contexts as thioaildenafil, is a synthetic chemical compound recognized as a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil . Like its parent compound, this compound is characterized as a PDE5 inhibitor, a class of compounds that function by blocking the phosphodiesterase type 5 enzyme . This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). Inhibiting PDE5 leads to increased intracellular cGMP levels, which promotes smooth muscle relaxation and vasodilation in certain tissues, a mechanism well-documented for sildenafil . It is crucial to note that this compound is not approved by any global health regulatory agency for medicinal use . Its primary application is in chemical and pharmaceutical research, where it is used as a reference standard in analytical studies, for metabolic profiling, and in the investigation of PDE5 inhibitor structure-activity relationships. Researchers value this compound for studying the properties of novel sildenafil analogs. This product is supplied as a white to off-white powder with a typical purity of ≥98% . Its molecular formula is C₂₂H₃₀N₆O₃S₂ and it has a molecular weight of 490.642 g/mol . This product is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. The safety profile of this compound for human consumption has not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O3S2 B1260634 Sulfoaildenafil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32N6O3S2

Molecular Weight

504.7 g/mol

IUPAC Name

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)

InChI Key

SCLUKEPFXXPARW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

thiomethisosildenafil

Origin of Product

United States

Synthetic Chemistry and Analog Development of Sulfoaildenafil

Advanced Synthetic Pathways and Methodologies for Sulfoaildenafil

The synthesis of this compound is primarily achieved through the structural modification of a sildenafil (B151) precursor, involving a sequence of key chemical reactions to introduce the necessary functional groups that define its unique structure.

The foundational strategy for synthesizing this compound begins with a known precursor used in sildenafil synthesis: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com The process involves three critical transformations to arrive at the final this compound molecule:

Chlorosulfonation : This step introduces a sulfonyl chloride (-SO2Cl) group onto the phenyl ring of the precursor molecule.

Thionation : A key reaction that differentiates this compound from sildenafil, this step replaces the ketone oxygen atom in the pyrimidinone ring with a sulfur atom.

Piperazine (B1678402) Coupling : The final step involves reacting the newly introduced sulfonyl chloride group with N-methylpiperazine to complete the molecule's side chain.

The successful synthesis of this compound relies on carefully controlled reaction conditions and precise stoichiometry in each of the core steps.

The chlorosulfonation of the sildenafil precursor is a crucial step for creating the reactive site needed for piperazine coupling. This electrophilic aromatic substitution is typically performed by treating the precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, with chlorosulfonic acid (ClSO3H). nih.gov To enhance the reaction's efficiency and yield, thionyl chloride (SOCl2) is often used in conjunction with chlorosulfonic acid. researchgate.net The process is a two-stage reaction where the aromatic compound is first converted to a sulfonic acid intermediate, which is then converted to the sulfonyl chloride. mdpi.comresearchgate.net

The reaction is highly sensitive to temperature and is generally conducted at low temperatures, around -10°C to 10°C, to control reactivity and minimize side products. nih.gov Utilizing an excess of thionyl chloride, for instance in a 2:1 molar ratio relative to the precursor, can improve the yield to approximately 95% by mitigating side reactions. The resulting product is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com

Thionation is the defining step in the synthesis of this compound, converting the pyrimidin-7-one moiety into a pyrimidine-7-thione. This transformation of a carbonyl group to a thiocarbonyl group is accomplished using a thionating agent. researchgate.net The most common reagent for this purpose is Lawesson's reagent, which is effective for converting ketones into thioketones.

The reaction is typically carried out by refluxing the ketone precursor with Lawesson's reagent in an anhydrous solvent like toluene (B28343) at approximately 110°C. It is critical to maintain rigorous moisture-free conditions throughout this step to prevent the hydrolysis of the reagent and ensure a high conversion rate. This thionation step introduces steric and electronic changes that can result in a slightly lower yield, around 85%, compared to the equivalent step in sildenafil synthesis.

The final step in the synthesis is the coupling of the chlorosulfonyl intermediate with N-methylpiperazine. This nucleophilic substitution reaction forms the sulfonamide linkage. The reaction is typically conducted in a solvent such as tetrahydrofuran (B95107) (THF) at ambient temperature (20–25°C). This step is generally efficient, proceeding with a high yield of around 90% and resulting in the final this compound product with high purity.

Table 1: Key Synthetic Steps and Conditions for this compound

Step Reagents/Conditions Temperature Yield (%) Purity (%)
Chlorosulfonation ClSO3H, SOCl2 (1:1–2:1 molar ratio) -10°C 95 98.93
Thionation Lawesson's reagent, toluene, reflux 110°C 85 97.5
Piperazine Coupling N-Methylpiperazine, THF 20–25°C 90 99.2

Data derived from research findings on the synthesis of sildenafil analogs.

While the core synthesis for this compound follows the modified sildenafil pathway, research into the synthesis of sildenafil analogs provides insight into potential alternative routes. mdpi.com These explorations aim to improve efficiency, safety, and environmental impact. researchgate.net

One area of exploration is the use of microwave-assisted synthesis. nih.gov This technique can dramatically reduce reaction times and energy consumption in key steps like SNAr reactions used to build precursor molecules. nih.govchemistryjournals.net For instance, the synthesis of sildenafil analogs has been achieved using microwave irradiation for coupling reactions, which failed to proceed under conventional heating. nih.gov

Another focus is on developing "greener" synthetic pathways that avoid hazardous reagents and solvents. chemistryjournals.netmdpi.com Advancements in sildenafil synthesis include ligand-free, copper-catalyzed coupling reactions that circumvent the need for hazardous nitration steps and expensive palladium catalysts. Such methods could be adapted for the synthesis of this compound precursors. Furthermore, alternative approaches to the final piperazine coupling step or even the formation of the piperazine ring itself have been reported in the broader synthesis of sildenafil analogs, which could potentially be applied to this compound. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Sildenafil
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Chlorosulfonic acid
Thionyl chloride
5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Lawesson's reagent
Toluene
N-methylpiperazine
Tetrahydrofuran (THF)
Sulfonic acid
Copper

Exploration of Alternative Synthetic Routes

Thioetherification Techniques

The synthesis of this compound and its analogs involves the introduction of a sulfur atom, a process that can be achieved through various thioetherification techniques. One common method is the use of Lawesson's reagent to replace a carbonyl oxygen with sulfur. This thionation step is a critical part of creating the thioketone structure characteristic of some sildenafil analogs. researchgate.net Another approach involves the reaction of a suitable precursor with a thiol compound to introduce the thioether group. smolecule.com The synthesis of hydroxythiohomosildenafil, for example, involves the incorporation of sulfur by reacting an intermediate with phosphorus pentasulfide (P₂S₅) in anhydrous toluene.

General thioetherification strategies in organic synthesis that could be applicable include the nickel-catalyzed C-S reductive cross-coupling of alkyl halides with arylthiosilanes and the anti-Markovnikov addition of thiols to unactivated alkenes. organic-chemistry.org These methods offer pathways to form the crucial carbon-sulfur bonds found in this compound and its derivatives.

Cyclization Reactions for Structural Formation

The core structure of this compound, like sildenafil, is a pyrazolopyrimidinone (B8486647) ring system. The synthesis of this heterocyclic structure is achieved through cyclization reactions. In the synthesis of sildenafil, a key step is the cyclization of an acylated amino pyrazole (B372694) derivative to form the pyrazolopyrimidinone core. wikipedia.orgic.ac.uk This is typically achieved under basic or acidic conditions. ic.ac.uk

Structural Analogs and Derivative Chemistry of this compound

This compound is part of a larger family of sildenafil analogs, which have been developed through various structural modifications. wikipedia.orgresearchgate.netmdpi.com These modifications aim to alter the compound's properties and have led to a range of derivatives.

Comparative Chemical Structures with Sildenafil and Related PDE5 Inhibitors

The primary structural difference between this compound and sildenafil lies in two key areas. Firstly, this compound has a sulfur atom substituting the oxygen atom in the pyrazolopyrimidine portion of the molecule, creating a thioketone. researchgate.netnih.govofdt.fr Secondly, it possesses a 3,5-dimethyl substitution on the piperazine ring, whereas sildenafil has a 4-methyl moiety. researchgate.netnih.govofdt.fr

Other related PDE5 inhibitors and sildenafil analogs also feature distinct structural modifications. For example, thiohomosildenafil (B29216) is an analog where the carbonyl group in the pyrimidine (B1678525) ring is replaced by a thiocarbonyl group, and an ethyl group is attached to the piperazinyl nitrogen instead of a methyl group. researchgate.netresearchgate.net Aildenafil is another potent and selective PDE5 inhibitor that is structurally similar. researchgate.net The relationship between aildenafil and homosildenafil is analogous to that between this compound and thiohomosildenafil. researchgate.netoup.com

Table 1: Comparison of Structural Features of Sildenafil and its Analogs

CompoundKey Structural Modifications from Sildenafil
This compound Sulfur substitution for oxygen in the pyrazolopyrimidine ring; 3,5-dimethyl substitution on the piperazine ring. researchgate.netnih.govofdt.fr
Thiohomosildenafil Thiocarbonyl group instead of carbonyl in the pyrimidine ring; N-ethylpiperazine instead of N-methylpiperazine. researchgate.netresearchgate.net
Aildenafil A potent and selective PDE5 inhibitor with a similar core structure. researchgate.net
Homosildenafil Structurally similar to aildenafil with minor differences. researchgate.netmdpi.com
Hydroxythiohomosildenafil Thio substitution at the pyrazolopyrimidine ring and a hydroxyl group on the piperazine moiety.

Design and Synthesis of this compound Analogues (e.g., Thiohomosildenafil, Aildenafil)

The design and synthesis of this compound analogues often start from precursors of sildenafil. For example, the synthesis of thiohomosildenafil involves substituting the oxygen atom in the pyrazolopyrimidine moiety of a sildenafil analog with a sulfur atom and having an ethyl group instead of a methyl group on the piperazinyl nitrogen. researchgate.netresearchgate.net

The synthesis of these analogs generally follows a multi-step process. A common strategy involves the chlorosulfonation of a pyrazolopyrimidinone precursor, followed by reaction with a specific piperazine derivative. nih.gov For instance, the synthesis of sildenafil itself can be achieved by reacting 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one with N-methylpiperazine. nih.govgoogle.com By using different substituted piperazines, a variety of analogs can be created. The thionation step, often using Lawesson's reagent, is then employed to convert the carbonyl group to a thiocarbonyl group, yielding the "thio" analogs. researchgate.netresearchgate.net

Methodologies for Investigating Structure-Activity Relationships through Chemical Modification

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds. For sildenafil analogs, this is investigated by systematically modifying different parts of the molecule and observing the effect on PDE5 inhibition.

Key methodologies include:

Spectroscopic and Spectrometric Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are fundamental for elucidating the precise chemical structure of new analogs. researchgate.netmdpi.comnih.govoup.com This allows for a direct correlation between structural changes and biological activity.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used to isolate and purify newly synthesized analogs, which is essential for accurate biological testing. mdpi.com

In Vitro Biological Assays: The primary method for assessing SAR is to test the inhibitory activity of the analogs against the PDE5 enzyme in vitro. wikipedia.orgmdpi.com This provides quantitative data on how structural modifications impact potency and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how different analogs will bind to the active site of the PDE5 enzyme. nih.gov These computational studies help to rationalize observed SAR and guide the design of new, more effective inhibitors.

By combining these methodologies, researchers can systematically explore the chemical space around the sildenafil scaffold to identify key structural features that govern its interaction with the PDE5 enzyme.

Molecular Mechanisms of Action and Pharmacological Interactions: in Vitro and Biochemical Focus

Phosphodiesterase Type 5 (PDE5) Inhibition Studies

Sulfoaildenafil functions as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. wikipedia.org By impeding the action of PDE5, this compound leads to an accumulation of cGMP, which in turn mediates various physiological responses.

Enzymatic Binding Affinity and Specificity Investigations

Computational studies have been employed to investigate the binding affinity and specificity of this compound to the PDE5 enzyme. Molecular docking studies predict the binding modes and affinity of this compound to the PDE5 protein. nih.gov These models indicate that this compound, like other PDE5 inhibitors, likely occupies a portion of the enzyme's Q pocket, which includes key amino acid residues such as Gln817 and Leu804. researchgate.net

Binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method suggest that sildenafil (B151) exhibits a slightly better binding affinity for the PDE5 protein compared to this compound. nih.gov The calculated binding free energy (ΔGbinding) for the sildenafil-PDE5 complex was -20.34 kcal/mol, whereas for the this compound-PDE5 complex, it was -15.45 kcal/mol. nih.gov

Analysis of the interactions reveals that both van der Waals (vdW) forces and electrostatic (ELE) energies contribute significantly to the binding of this compound. nih.gov Key amino acid residues involved in the interaction with this compound include Tyr612, Ile813, Met816, Gln817, and Phe820. nih.gov In contrast, the binding of sildenafil is predominantly driven by vdW interactions with residues such as Ile665, Ile768, Phe786, and Leu804. nih.gov Hydrogen bond analysis further highlights the importance of Gln817 in the interaction with both inhibitors. researchgate.net

Table 1: Comparative Binding Affinities and Interacting Residues for PDE5

Compound Binding Free Energy (ΔGbinding) (kcal/mol) Key Interacting Amino Acid Residues
Sildenafil -20.34 Ile665, Ile768, Phe786, Leu804

| This compound | -15.45 | Tyr612, Ile813, Met816, Gln817, Phe820 |

Regulation of the Cyclic Guanosine Monophosphate (cGMP) Signaling Pathway

The inhibition of PDE5 by this compound directly impacts the cyclic guanosine monophosphate (cGMP) signaling pathway. Nitric oxide (NO) stimulates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the synthesis of cGMP. mdpi.complos.org cGMP then acts as a second messenger, leading to smooth muscle relaxation and vasodilation. nih.govmdpi.com PDE5 degrades cGMP, thus terminating its action. plos.org

By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation. This enhanced cGMP signaling is the primary mechanism behind the physiological effects associated with PDE5 inhibitors. mdpi.com In vitro studies have shown that this compound's impact on this pathway is also linked to a feedback mechanism where elevated cGMP levels can increase PDE5 gene expression. nih.gov

Nitric Oxide Synthase (NOS) Pathway Modulation

This compound has been shown to modulate the nitric oxide synthase (NOS) pathway, which is responsible for the production of nitric oxide (NO). nih.gov NO is a critical signaling molecule synthesized from L-arginine by a family of NOS enzymes. plos.org

Upregulation of Inducible Nitric Oxide Synthase (iNOS) Gene Expression

In vitro studies using human umbilical vein endothelial cells (EA.hy926) have demonstrated that this compound can significantly upregulate the gene expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net This effect was observed to be even greater than that produced by sildenafil at the same concentration. nih.govresearchgate.net The upregulation of iNOS contributes to an increased production of NO. nih.gov

Upregulation of Endothelial Nitric Oxide Synthase (eNOS) Gene Expression

Table 2: Effect of this compound on Gene Expression in EA.hy926 Cells

Gene Effect of this compound Comparison with Sildenafil
iNOS Significant upregulation Greater than sildenafil
eNOS Significant upregulation Greater than sildenafil

| PDE5 | Upregulation | Similar to sildenafil |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and interactions of molecules at an atomic level. kallipos.gramazon.in These methods have been applied to this compound to understand its interaction with PDE5 and predict its biological activities. nih.gov

Ligand-Protein Docking Simulations with PDE5 Protein

Molecular docking simulations are a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, these simulations have been instrumental in comparing its binding mode to that of sildenafil within the active site of the PDE5 protein. nih.govmdpi.com

Studies have shown that this compound, along with other PDE5 inhibitors like sildenafil, vardenafil, and tadalafil, can fit into the binding region of the PDE5 protein. nih.gov The binding site of PDE5 is often described as having three main pockets: a metal-binding pocket (M pocket), a solvent-filled hydrophilic side pocket (S pocket), and a pocket containing a key glutamine and a hydrophobic clamp (Q pocket). nih.gov Docking analyses have revealed that these inhibitors, including this compound, interact with this potential site. nih.gov

The binding affinities, calculated as binding energy, provide a quantitative measure of the interaction strength. For a series of PDE5 inhibitors, these energies were found to be in a close range, suggesting comparable, though slightly different, binding strengths. nih.gov While lower binding energy generally indicates a stronger interaction, the small differences observed among these compounds prompted further investigation using more dynamic simulation methods. nih.gov

CompoundBinding Affinity (kcal/mol)
This compound-8.9 to -10.2
Sildenafil-8.9 to -10.2
Vardenafil-8.9 to -10.2
Tadalafil-8.9 to -10.2
This table presents the range of binding affinities for this compound and other PDE5 inhibitors as determined by molecular docking simulations.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms and molecules over time. These simulations have been used to assess the stability of the this compound-PDE5 complex and compare it with the sildenafil-PDE5 complex. nih.govmdpi.com

ComplexBinding Free Energy (ΔGbinding) (kcal/mol)
Sildenafil-PDE5-20.34
This compound-PDE5-15.45
This table shows the relative binding free energies for sildenafil and this compound complexed with the PDE5 protein, as calculated by the MM-PBSA method.

Hydrogen Bond Analysis of this compound-Protein Complexes

Hydrogen bonds play a crucial role in the specificity and stability of ligand-protein interactions. An analysis of the hydrogen bonds formed between this compound and the PDE5 protein during MD simulations provides detailed insights into the binding mechanism. nih.govresearchgate.net

The number and occupancy of hydrogen bonds can explain differences in binding free energies between different ligands. nih.gov In the case of the sildenafil-PDE5 complex, a significant hydrogen bond is formed with the residue Gln817. nih.govresearchgate.net For this compound, a negligible hydrogen bond was observed with Ser663, while no proton acceptor was found in the sildenafil complex. researchgate.net

ComplexAcceptorDonor% OccupiedAverage Distance A–D (Å)
SildenafilSIL@OGln817@NE254.853.13
SildenafilSIL@OArg667@NH143.602.86
SildenafilSIL@OArg667@NH240.262.88
This table details the hydrogen bond interactions observed in the sildenafil-PDE5 complex during molecular dynamics simulations. researchgate.net

Per-residue Free Energy Decomposition Studies

To pinpoint the key amino acid residues responsible for the binding of this compound to PDE5, per-residue free energy decomposition studies have been conducted. mdpi.comresearchgate.net This analysis breaks down the total binding free energy into contributions from individual amino acid residues, highlighting which residues have favorable (negative) or unfavorable (positive) interactions with the ligand. researchgate.net

These studies have revealed that specific hydrophobic and electrically charged residues in the PDE5 active site have more favorable interactions with sildenafil compared to this compound. researchgate.net Conversely, this compound showed more favorable contact with a different set of hydrophobic and neutral-charged amino acid residues. mdpi.comresearchgate.net

ResidueSildenafil Interaction Energy (kcal/mol)This compound Interaction Energy (kcal/mol)
Favorable for Sildenafil
Ile665FavorableLess Favorable
Ile768FavorableLess Favorable
Phe796FavorableLess Favorable
Arg667FavorableLess Favorable
Favorable for this compound
Leu765Less FavorableFavorable
Leu804Less FavorableFavorable
Met816Less FavorableFavorable
Gln817Less FavorableFavorable
This table summarizes the key residue interactions for sildenafil and this compound with the PDE5 protein, based on per-residue free energy decomposition studies. researchgate.net

In Vitro Biochemical Investigations of this compound Activity

Beyond computational modeling, in vitro experiments using cell lines provide crucial information about the biological effects of this compound at a cellular level. These studies have focused on its impact on nitric oxide production and the expression of relevant genes.

Effects on Nitric Oxide Production in Human Endothelial Cell Lines (e.g., EA.hy926)

Nitric oxide (NO) is a key signaling molecule in various physiological processes, including vasodilation. nih.gov The effect of this compound on NO production has been investigated in the human umbilical vein endothelial cell line, EA.hy926. nih.govresearchgate.net

Studies have shown that this compound can significantly increase the release of NO in EA.hy926 cells in a concentration-dependent manner. nih.gov This effect is comparable to that of sildenafil, which is also known to enhance NO production in endothelial cells. nih.gov The production of NO by these cells is mediated by the enzymes inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net

Gene Expression Studies of Relevant Signaling Molecules (e.g., PDE5A)

To understand the molecular pathways affected by this compound, researchers have studied its impact on the gene expression of key signaling molecules. nih.govresearchgate.net Real-time reverse transcriptase-polymerase chain reaction (RT-PCR) has been used to measure the mRNA levels of genes such as those encoding iNOS, eNOS, and PDE5A. nih.govresearchgate.net

These studies have revealed that this compound can up-regulate the gene expression of both iNOS and eNOS in EA.hy926 endothelial cells, similar to the effect of sildenafil. nih.gov Interestingly, the upregulation of both iNOS and eNOS genes by this compound was found to be significantly greater than that of sildenafil. researchgate.net Furthermore, this compound was also observed to significantly increase the gene expression of PDE5A. nih.govresearchgate.net This suggests that this compound, like sildenafil, can enhance NO production by influencing the expression of the enzymes responsible for its synthesis, which in turn upregulates the expression of the PDE5 gene. nih.gov

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification of sulfoaildenafil. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are routinely employed to characterize its unique structure. researchgate.netoup.com These methods have been instrumental in distinguishing this compound from its well-known analogue, sildenafil (B151), and other related compounds. nih.govoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the definitive structural confirmation of this compound. oup.commdpi.com Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships. mdpi.comwikipedia.org This capability is crucial for identifying the compound unambiguously, especially when differentiating it from structurally similar analogues. oup.com

Proton (¹H) NMR spectroscopy provides critical information for the structural elucidation of this compound by revealing the chemical environment of hydrogen atoms within the molecule. oup.commdpi.com Specific signals in the ¹H NMR spectrum are characteristic of the different parts of the this compound structure.

One of the key features observed in the ¹H NMR spectrum of this compound is the signal corresponding to the dimethyl piperazine (B1678402) ring, which appears as a doublet at approximately δH 1.05 ppm with a coupling constant (J) of 6.4 Hz, integrating to six hydrogens. mdpi.comresearchgate.netresearchgate.net The methylene (B1212753) protons of the piperazine ring produce distinct signals, with the deshielded equatorial protons appearing at δH 3.64 ppm (d, J = 9.4 Hz, 2H) and another signal at δH 1.90 ppm (t, J = 10.9 Hz, 2H). mdpi.comresearchgate.net Additionally, characteristic signals for the pyrimidine (B1678525) proton at δ 8.45 (s, 1H) and the ethoxy group protons at δ 3.98 (q, 2H, OCH₂CH₃) have been reported in DMSO-d₆ solvent.

Research has utilized ¹H NMR to identify this compound in adulterated herbal dietary supplements. mdpi.com The following table summarizes the observed ¹H NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity J-coupling (Hz) Integration
Dimethyl piperazine 1.05 d 6.4 6H
Methylene protons (piperazine) 1.90 t 10.9 2H
Methylene protons (piperazine) 3.64 d 9.4 2H
Pyrimidine-H 8.45 s 1H

Note: Data compiled from studies conducted in different deuterated solvents. mdpi.comresearchgate.netresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. oup.commdpi.com The analysis of the ¹³C NMR spectrum allows for the identification and counting of unique carbon atoms within the molecule.

The following table presents a summary of the ¹³C NMR spectroscopic data that has been reported for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Type Number of Carbons
Primary (CH₃) 5
Secondary (CH₂) 5
Tertiary (CH) 5

Source: Data derived from spectroscopic analysis of this compound. mdpi.comresearchgate.netresearchgate.net

To further elucidate the complex structure of this compound, a variety of two-dimensional (2D) NMR techniques are employed. wikipedia.orgresearchgate.net These advanced methods provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure. princeton.eduhuji.ac.il

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-90 and DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups. mdpi.comresearchgate.net This information complements the ¹³C NMR data by assigning specific carbon types.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and directly attached carbons (¹JCH). mdpi.comresearchgate.netyoutube.com An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, where cross-peaks indicate direct C-H bonds. huji.ac.il This is crucial for assigning specific proton signals to their corresponding carbon atoms. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): COSY is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgprinceton.edu This helps to trace out the spin systems within the molecule, such as the protons within the propyl chain or the piperazine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY is another homonuclear technique that extends the correlations observed in COSY to an entire spin system. wikipedia.orgprinceton.edu It shows correlations between a given proton and all other protons within the same coupled network.

The application of these 2D NMR techniques has been instrumental in the definitive structural confirmation of this compound isolated from various sources. mdpi.comresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the purity of chemical compounds, including this compound. ox.ac.ukemerypharma.com Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR can determine purity by comparing the integral of an analyte's signal to that of an internal standard of known concentration and purity. ox.ac.ukmdpi.com The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique. emerypharma.combruker.com

The process involves accurately weighing the sample and a certified internal standard, dissolving them in a suitable deuterated solvent, and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration. ox.ac.uk For accurate purity assessment, it is crucial to select signals from both the analyte and the internal standard that are well-resolved and free from overlap with other signals. ox.ac.ukmdpi.com

While specific qNMR studies focusing solely on the purity assessment of this compound are not extensively detailed in the provided search results, the principles of qNMR are broadly applicable. mdpi.comnih.gov The technique is widely used for the purity assessment of organic calibration standards and active pharmaceutical ingredients. emerypharma.comnih.gov

NMR spectral databases are crucial resources for the rapid identification of known compounds and the detection of unknown substances, including adulterants like this compound in dietary supplements. bruker.comnist.gov These databases contain large collections of high-quality NMR spectra of reference compounds. wiley.com

In the context of this compound, an NMR spectral database containing its reference spectrum can be used for automated, targeted screening of products. bruker.com When a sample is analyzed, its NMR spectrum is compared against the database. A match allows for the rapid identification and even quantification of the compound. bruker.com For instance, the presence of this compound in a supplement was confirmed by comparing the product's spectrum to a database containing the this compound spectrum, with quantification based on specific peaks at 8.00, 7.92, and 7.44 ppm. bruker.com

The high reproducibility of NMR spectroscopy makes it particularly well-suited for the creation and use of such databases. bruker.com Several commercial and public NMR databases exist, such as those provided by Wiley (KnowItAll) and the Spectral Database for Organic Compounds (SDBS). wiley.com These resources are invaluable for a wide range of applications, from material science to pharmaceutical analysis. wiley.com

Quantitative NMR (qNMR) for Purity Assessment

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the analysis of this compound. nih.gov Its high sensitivity and specificity allow for the detection and structural characterization of this compound even in complex matrices like dietary supplements. researchgate.net Various MS-based approaches are utilized, each providing unique insights into the molecule's identity and structure.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules like this compound. In positive ion mode ESI, this compound is typically observed as a protonated molecule [M+H]⁺. rsc.org

ESI-MS/MS: This tandem mass spectrometry technique is invaluable for structural confirmation. By selecting the protonated molecule of this compound (m/z 505) as the precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. nih.govresearchgate.net This fragmentation "fingerprint" is unique to this compound and allows for its unambiguous identification. rsc.org

ESI-TOF/MS: Electrospray ionization combined with a time-of-flight (TOF) mass analyzer provides high-resolution mass data. nih.gov This is crucial for determining the elemental composition of the parent ion, which for this compound corresponds to the molecular formula C₂₃H₃₂N₆O₃S₂. nih.govresearchgate.net The high mass accuracy of TOF-MS helps to distinguish this compound from other compounds with similar nominal masses. dntb.gov.ua

A study utilizing ESI-TOF/MS analysis observed the molecular ion chromatogram for this compound at m/z 505, corresponding to the molecular formula of C₂₃H₃₂N₆O₃S₂ [M+H]⁺. nih.gov

The coupling of liquid chromatography with mass spectrometry is a powerful tool for the analysis of this compound in complex mixtures. researchgate.netdergipark.org.tr LC separates the components of a sample before they are introduced into the mass spectrometer, reducing matrix effects and allowing for the individual analysis of each compound. researchgate.net

LC-MS/MS: This is the most widely used technique for both screening and confirmation of this compound. jfda-online.comrsc.org The chromatographic separation provides retention time data, which is an additional identification parameter alongside the precursor ion and product ion masses. researchgate.net Methods using LC-MS/MS have been developed for the simultaneous determination of multiple phosphodiesterase-5 (PDE-5) inhibitors, including this compound, in various products. newdrugapprovals.org

LC-MSn: Multi-stage mass spectrometry (MSn) provides even more detailed structural information by subjecting fragment ions to further rounds of fragmentation. nih.govofdt.fr This technique is particularly useful for elucidating complex fragmentation pathways. ofdt.fr

UPLC/MS: Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, resulting in faster analysis times and improved resolution compared to conventional HPLC. researchgate.netnih.gov When coupled with MS, UPLC/MS offers a high-throughput method for the detection of this compound.

LC/IT-MS/MS: An ion trap (IT) mass spectrometer can perform MS/MS experiments efficiently. LC/IT-MS/MS has been successfully applied to distinguish this compound from its structurally similar analog, thiohomosildenafil (B29216). researchgate.netnih.gov

While LC-MS is generally preferred for the analysis of non-volatile and thermally labile compounds like this compound, GC-MS can also be employed, often after a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net GC-MS has been used to differentiate between this compound and its analogs. researchgate.netnih.gov For instance, the mass spectrum of thiohomosildenafil by GC/MS shows characteristic fragments at m/z 56, 72, and 420, which can be used to distinguish it from this compound. newdrugapprovals.orgresearchgate.net

Understanding the fragmentation pathways of this compound under MS/MS conditions is critical for its confident identification. In positive mode ESI-MS/MS, the protonated molecule of this compound ([M+H]⁺ at m/z 505) undergoes characteristic fragmentation. nih.govresearchgate.net

Key fragmentation pathways include:

Loss of the piperazine moiety: A significant fragmentation pathway involves the cleavage of the piperazine ring, leading to a prominent product ion. nih.gov One study reported the transition from m/z 505 to 393, representing the loss of the piperazine group. nih.govresearchgate.net

Formation of characteristic ions: Other observed product ions for this compound include m/z 448, 327, 315, 299, 113, and 99. nih.govresearchgate.net The fragment ion at m/z 448 is noted as being characteristic for this compound, arising from a decomposed piperazine ring with a secondary nitrogen. nih.gov The base peak at m/z 299 is formed by the loss of an ethyl group from the fragment at m/z 327. nih.govresearchgate.net

Table 1: Characteristic MS/MS Fragments of this compound

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss/Fragment Structure
505 [M+H]⁺448Decomposed piperazine ring moiety nih.gov
505 [M+H]⁺393Loss of the piperazine moiety nih.govresearchgate.net
327299Loss of an ethyl group nih.govresearchgate.net
505 [M+H]⁺327, 315, 113, 99Other characteristic fragment ions nih.govresearchgate.net

A significant challenge in the analysis of this compound is its differentiation from structurally similar analogs, such as thiohomosildenafil. researchgate.netnih.gov Mass spectrometry plays a crucial role in this differentiation.

While compounds like this compound and thiohomosildenafil may have very similar retention times and UV spectra, their mass spectra, particularly their MS/MS fragmentation patterns, exhibit key differences. rsc.orgresearchgate.net For example, the mass spectra of thiohomosildenafil obtained by UPLC/MS and LC/IT-MS/MS show distinct fragments at m/z 58, 72, and 355, which are useful for distinguishing it from this compound. newdrugapprovals.orgresearchgate.net Similarly, GC/MS analysis of thiohomosildenafil reveals characteristic fragments at m/z 56, 72, and 420. newdrugapprovals.orgresearchgate.net Although some of these distinguishing fragments may have low intensities, they are critical for accurate identification. researchgate.net

Elucidation of Fragmentation Pathways

X-ray Crystallography for Precise Structural Elucidation

For an unambiguous determination of the three-dimensional molecular structure of a compound, X-ray crystallography is the gold standard. nih.gov This technique has been applied to this compound to confirm its molecular connectivity and stereochemistry. ofdt.frresearchgate.net

The process involves growing a single crystal of the compound and then bombarding it with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a detailed 3D model of the molecule. nih.gov

In the case of this compound, X-ray crystallographic analysis has confirmed the substitution of a sulfur atom for the oxygen atom in the pyrazolopyrimidine core and the presence of a 3,5-dimethyl substitution on the piperazine ring. nih.govofdt.fr An interesting finding from these studies is that this compound can exist in different polymorphic forms, which are different crystalline structures of the same compound. nih.govofdt.fr The existence of two polymorphs has been reported for this compound, a factor that could influence the chemical and biological properties of any product containing it. nih.govofdt.fr

Fourier-Transform Infrared (FTIR) Spectroscopy in Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of sildenafil analogs, including this compound. jfda-online.comnih.govresearchgate.net This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. While a complete structural elucidation requires other methods like NMR and mass spectrometry, FTIR provides rapid, confirmatory data on key molecular features. fda.gov.tw

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its separation from other active ingredients, impurities, and the complex matrix of dietary supplements. jfda-online.comnih.govoup.com Various chromatographic methods are employed, from rapid screening to high-resolution separation and preparative isolation. wikipedia.orguliege.beresearchgate.netlawdata.com.twdntb.gov.uaresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and isolation of this compound in adulterated products. nih.govfda.gov.twresearchgate.net As a quantitative method, HPLC can determine the amount of this compound present, while as a preparative technique, it can purify the compound for further structural studies. nih.govdntb.gov.ua

Reverse-phase HPLC is commonly used, where this compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.govfda.gov.tw A study successfully isolated this compound from an herbal supplement using preparative HPLC, leading to its full structural characterization. nih.govnih.gov In another instance, a single HPLC-UV method was developed to determine 15 different phosphodiesterase-5 inhibitors and their analogs, including this compound, in a single run. oup.com The method demonstrated excellent stability and was applied to various dosage forms. oup.com

ParameterCondition/ValueSource
InstrumentAgilent 1260 Infinity series HPLC nih.gov
ColumnLuna® C18(2) (100 × 2.0 mm, 3.0 µm) (for UHPLC/MS/MS analysis) nih.gov
Mobile Phase (for UHPLC/MS/MS)A: 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid; B: Acetonitrile nih.gov
Mobile Phase (for general analysis)Mixture of potassium dihydrogen phosphate (B84403) (0.05M, pH 5.8), acetonitrile, and methanol (B129727) (30:50:20 v/v/v) researchgate.net
DetectionUV (Photodiode Array Detector) lawdata.com.twtandfonline.com
Injection Volume10 µL fda.gov.tw

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective preliminary screening method for detecting this compound and other undeclared synthetic drugs in herbal products. lawdata.com.tw This technique involves spotting a sample extract onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. researchgate.netlawdata.com.tw

After development, the plate is visualized under UV light (e.g., at 254 nm), where the separated compounds appear as distinct spots. researchgate.netlawdata.com.tw The retention factor (Rf) value of a spot from the sample is compared to that of a known this compound standard run on the same plate. While not as specific or quantitative as HPLC, TLC is highly effective for initial screening of a large number of samples to identify suspicious products that warrant further, more rigorous analysis by methods like LC-MS. fda.gov.twresearchgate.net In some cases, spots can be scraped from the TLC plate for further analysis. lawdata.com.tw

ParameterDescriptionSource
Stationary PhaseSilica gel 60 F254 plates lawdata.com.twjst.go.jp
Mobile Phase ExampleChloroform : 95% ethanol (B145695) (9:1, v/v) lawdata.com.tw
VisualizationUnder UV light at 254 nm researchgate.netlawdata.com.tw

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. ijpsonline.comijpsonline.com These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). ijpsonline.com

UPLC is particularly valuable for distinguishing between structurally similar analogs. nih.govoup.com For instance, this compound is very similar in structure to thiohomosildenafil, making their separation by standard HPLC challenging. nih.govoup.com Researchers have successfully developed UPLC-based methods coupled with mass spectrometry (UPLC/MS) to effectively differentiate between these two compounds. nih.govoup.com The enhanced resolution of UPLC allows for the separation of compounds that might co-elute in an HPLC system, ensuring more accurate identification and quantification. nih.gov A UPLC-MS/MS method can separate multiple PDE-5 inhibitors and their counterfeits in as little as 6 minutes. rsc.orgrsc.org

For the definitive structural elucidation of an unknown compound found in a dietary supplement, a pure sample must first be obtained. Silica gel column chromatography is a fundamental preparative technique used for the isolation and purification of this compound from crude extracts of adulterated products. nih.govoup.comacmechem.com

In this method, a glass column is packed with silica gel, a polar adsorbent. acmechem.com The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. lawdata.com.tw Compounds separate based on their differing affinities for the silica gel and the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are washed off the column at different times and collected in separate fractions. lawdata.com.tw Researchers have used this method to isolate this compound as pale yellow crystals from a dietary supplement, which were then used for characterization by NMR and X-ray crystallography. oup.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Integrated Analytical Strategies for Complex Matrices and Adulterant Detection

The reliable identification of this compound as an adulterant in complex matrices, such as herbal dietary supplements, requires an integrated analytical strategy. newdrugapprovals.orgnih.govcore.ac.uk No single technique can provide all the necessary information; instead, a tiered approach combining multiple methodologies is employed. nih.gov

A typical workflow begins with a rapid screening of the product using techniques like TLC or FTIR. nih.govlawdata.com.tw Positive or suspicious findings from the initial screen trigger a more detailed analysis using separation science. fda.gov.tw HPLC coupled with a photodiode array (PDA) detector is often the next step, providing quantitative data and preliminary identification based on retention time and UV spectrum. oup.com

For unambiguous confirmation and structural elucidation, mass spectrometry (MS) is indispensable. researchgate.net Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) provide precise molecular weight and fragmentation data, which act as a molecular fingerprint for the compound. nih.govnih.govnih.govoup.com In cases where a novel or uncharacterized analog is suspected, the compound is isolated on a larger scale using preparative HPLC or silica gel column chromatography. nih.govoup.com The pure isolate is then subjected to a battery of tests, including MS, FTIR, and, crucially, Nuclear Magnetic Resonance (NMR) spectroscopy, to definitively establish its chemical structure. nih.govnih.govnih.govoup.com This integrated approach ensures the accurate and defensible identification of this compound and its analogs in illegally adulterated products. researchgate.net

Multi-Component Detection and Quantification Methodologies

The clandestine inclusion of this compound in herbal supplements and other products often involves the presence of other sildenafil analogs or active pharmaceutical ingredients. This necessitates the development of analytical methods capable of simultaneously detecting and quantifying multiple components.

Chromatographic techniques are fundamental in this regard, offering high separation capacity for complex mixtures. mdpi.com High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used method for the determination of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors. oup.comoup.com A single HPLC-UV method has been developed to separate and quantify 14 different PDE-5 inhibitors, including this compound, in a single analysis. oup.com The selection of an appropriate detection wavelength, typically around 285 nm, is crucial for selectivity towards the analytes of interest while minimizing background interference. oup.com

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers enhanced specificity and sensitivity for multi-component analysis. researchgate.net Wooden-tip electrospray ionization mass spectrometry (WT-ESI-MS) has been utilized for the rapid screening of various adulterated drugs, including this compound, in herbal dietary supplements. rsc.org This technique, which requires minimal sample preparation and no chromatographic separation, can distinguish between structurally similar compounds like this compound and hydroxyhomosildenafil based on their distinct MS/MS fragmentation patterns. rsc.org Furthermore, high-throughput WT-ESI-MS coupled with automated MS/MS allows for the simultaneous screening of numerous samples for a wide range of drugs. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying multiple components in a sample. bruker.com Automated, targeted screening using NMR spectral databases can establish the presence and quantity of undeclared compounds like this compound. bruker.combruker.com

The following table summarizes the relative retention times of various PDE-5 inhibitors in a multi-component HPLC analysis, highlighting the method's capability to separate these compounds.

CompoundRelative Retention Time (to Sildenafil)
Vardenafil0.65
Acetildenafil0.80
Sildenafil1.00
This compound 1.10
Homosildenafil1.20
Tadalafil1.35
Hydroxyhomosildenafil0.95
Data sourced from a study on the determination of PDE-5 inhibitors using HPLC-UV. oup.com

Automated Analytical Protocols and Intelligent Recognition Algorithms

To handle the large volume of samples requiring analysis, automated analytical protocols and intelligent recognition algorithms are increasingly being implemented. These systems enhance efficiency, reduce human error, and enable rapid screening of suspicious products.

A miniature mass spectrometer with a self-aspiration capillary electrospray ionization (SACESI) source has been developed for the rapid screening of illegally added drugs without the need for chromatographic separation. researchgate.net To facilitate accurate and automatic identification, an intelligent recognition algorithm incorporating spectrum preprocessing, characteristic peak matching, and support vector machine learning was constructed. researchgate.net This system demonstrated a high relative accuracy of 99.78% for the rapid screening of 31 suspicious drugs and achieved 100% correct identification in real-world samples. researchgate.net

Automated NMR protocols also play a significant role in quality control. bruker.com By using spectral databases, these systems can automatically identify and quantify adulterants like this compound. bruker.com The high reproducibility of NMR makes it well-suited for creating these databases, which are key to the automated screening process. bruker.com

Furthermore, automated wooden-tip ESI-MS/MS systems have been designed for high-throughput screening. rsc.org These systems can automatically select detected drug ions for MS/MS analysis, confirming their identity by comparing the resulting spectra with a database. rsc.org This approach has been successfully demonstrated for the simultaneous screening of 17 drugs in 20 different samples. rsc.org

Application of Chemometric Tools in Analytical Data Analysis

The large and complex datasets generated by modern analytical instruments, such as spectrometers and chromatographs, necessitate the use of chemometric tools for data extraction and interpretation. scispace.comspectroscopyonline.com Chemometrics applies mathematical and statistical methods to extract useful information from chemical data. scispace.com

In the context of this compound detection, chemometric techniques are valuable for pattern recognition, classification, and quantification. researchgate.net For instance, multivariate analysis methods can be combined with FTIR spectroscopy to quantify levels of adulterants. mdpi.com Stepwise multiple linear regression (SMLR), a multivariate calibration technique, has been used with FTIR for this purpose. mdpi.com

Principal Component Analysis (PCA) is a widely used chemometric tool that can reduce the dimensionality of complex data, allowing for the visualization of relationships between samples. uliege.be When analyzing data from techniques like near-infrared (NIR) spectroscopy, which generate a massive amount of spectral data, PCA can help identify patterns and differentiate between genuine and adulterated products. spectroscopyonline.com

Partial Least Squares (PLS) regression and Partial Least Squares-Discriminant Analysis (PLS-DA) are other powerful chemometric techniques used in pharmaceutical analysis. spectroscopyonline.com For example, a targeted NMR screening approach for detecting adulteration can utilize multivariate chemometric tools to quantify the extent of contamination. bruker.combruker.com

The following table lists some of the chemometric tools and their applications in the analysis of pharmaceutical products.

Chemometric ToolApplicationReference
Principal Component Analysis (PCA)Data reduction, pattern recognition, classification spectroscopyonline.comuliege.be
Partial Least Squares (PLS) RegressionQuantification, calibration scispace.comspectroscopyonline.com
Partial Least Squares-Discriminant Analysis (PLS-DA)Classification, discrimination between groups spectroscopyonline.com
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)Simultaneous identification and quantification of multiple components researchgate.net
Stepwise Multiple Linear Regression (SMLR)Multivariate calibration for quantification mdpi.com

Polymorphism and Solid State Chemistry of Sulfoaildenafil

Identification and Characterization of Polymorphic Forms

Sulfoaildenafil, a structural analog of sildenafil (B151), has been identified as existing in more than one polymorphic form. researchgate.netnewdrugapprovals.orgofdt.frnih.gov Analysis of a bulk sample of this compound using X-ray crystallography revealed the presence of two distinct polymorphs. researchgate.netnewdrugapprovals.orgofdt.frnih.gov The initial characterization of this compound was comprehensive, employing a range of analytical techniques to elucidate its structure. ofdt.frnih.gov

The methods used for the structural characterization of this compound included:

Liquid Chromatography-Mass Spectrometry (LC-MSn)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICRMS)

X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy ofdt.frnih.gov

While the presence of two polymorphs was confirmed through X-ray crystallography, detailed structural data and the specific physicochemical properties of each individual polymorph are not extensively detailed in publicly available literature. researchgate.netnewdrugapprovals.orgofdt.frnih.gov In a related context, research on a salt of the compound, this compound mesylate, identified two synthon polymorphs, designated as Form I and Form II, which differ in their crystal packing arrangements (catemer vs. tetramer). ias.ac.in However, it is important to note that this finding pertains to the mesylate salt and not the free base of this compound.

The characterization of polymorphic forms typically involves a variety of analytical techniques to determine and differentiate their crystal structures and physical properties.

Table 1: Analytical Techniques for Polymorph Characterization

Technique Information Provided Relevance to this compound
X-ray Powder Diffraction (XRPD) Provides a unique fingerprint for each crystalline form based on diffraction patterns. Used to identify the existence of two polymorphs of this compound. researchgate.netnewdrugapprovals.orgofdt.frnih.gov
Single-Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in a crystal lattice. Employed in the initial structural characterization of this compound. ofdt.frnih.gov
Differential Scanning Calorimetry (DSC) Measures differences in heat flow into a sample and a reference as a function of temperature, identifying melting points and phase transitions. A standard method for studying thermal behavior of polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates. A common technique in solid-state characterization.
Solid-State NMR (ssNMR) Spectroscopy Provides information about the local molecular environment in the solid state, capable of distinguishing between different crystalline forms. A powerful tool for polymorphic analysis.

Impact of Polymorphism on Chemical Properties and Stability

The existence of polymorphism in a compound like this compound has significant implications for its chemical properties and stability. researchgate.netnewdrugapprovals.org Different polymorphic forms of the same chemical entity can display notable variations in their physicochemical attributes due to the different arrangements and/or conformations of the molecules in the crystal lattice. ias.ac.inuliege.be

Key properties affected by polymorphism include:

Solubility and Dissolution Rate: Different polymorphs can have different solubilities. researchgate.netpharmaffiliates.com A more soluble, metastable form may dissolve faster than a more stable, less soluble form. This can be a critical factor in the bioavailability of a substance. researchgate.net

Chemical Stability: The stability of a drug substance can be polymorph-dependent. pharmaffiliates.comljmu.ac.uk One polymorphic form may be more susceptible to degradation via chemical reactions than another. The most thermodynamically stable polymorph is often selected for development to minimize the risk of conversion to a less stable form and to ensure chemical robustness. ias.ac.in

Physical Stability: Polymorphs can convert from a metastable form to a more stable form over time, a process that can be influenced by factors such as temperature and humidity. ljmu.ac.uk Such transformations can alter the physical properties of the substance during storage. researchgate.net

Hygroscopicity: The tendency of a substance to absorb moisture from the air can differ between polymorphs. This can affect handling, processing, and stability. scispace.com

The discovery of two polymorphs of this compound suggests that the chemical and biological properties of any product formulated with this compound could be variable. researchgate.netnewdrugapprovals.orgofdt.fr For instance, if one polymorph is more soluble or has a faster dissolution rate than the other, it could lead to differences in its biological activity. researchgate.net Therefore, controlling the polymorphic form of this compound would be essential to ensure product consistency and predictable performance.

Table 2: Potential Impact of Polymorphism on this compound Properties

Property Potential Impact of Different Polymorphic Forms
Solubility One polymorph may exhibit higher solubility than the other, affecting dissolution. researchgate.netpharmaffiliates.com
Stability The polymorphs may have different susceptibilities to heat, light, or moisture, leading to variations in shelf-life and degradation profiles. pharmaffiliates.comljmu.ac.uk
Bioavailability Differences in solubility and dissolution rate can lead to variations in the rate and extent of absorption. researchgate.net

| Manufacturing | Properties like flowability and compressibility can differ between polymorphs, impacting tablet and capsule production. scispace.com |

Q & A

Q. What analytical methodologies are most reliable for identifying and quantifying Sulfoaildenafil in adulterated dietary supplements?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to detect this compound's unique sulfonic acid moiety, distinguishing it from Sildenafil. Validate results via nuclear magnetic resonance (NMR) for structural confirmation, referencing spectral libraries for cross-verification . Ensure calibration curves cover physiologically relevant concentrations (0.1–100 µg/mL) to minimize false negatives.

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

  • Methodological Answer : Administer this compound orally to rodent models at doses ranging from 1–50 mg/kg. Collect plasma samples at timed intervals (0.5–24 hours) and analyze using liquid chromatography-quadrupole time-of-flight (LC-QTOF) to quantify parent compounds and metabolites. Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and t1/2. Include control groups receiving Sildenafil to compare metabolic stability .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches elucidate this compound’s binding mechanism to PDE5 compared to Sildenafil?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using PDE5’s crystal structure (PDB ID: 2H42). Compare hydrogen bonding and hydrophobic interactions at residues Gln817, Arg667, and Ser663. Conduct 100-ns MD simulations in GROMACS to assess stability, calculating root-mean-square deviation (RMSD) and binding free energy via MM/GBSA. Validate findings with in vitro PDE5 inhibition assays using fluorescence-based enzymatic kits .

Q. How do researchers resolve contradictions in reported efficacy studies of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC50 values may arise from assay conditions (e.g., pH, cofactors). Conduct a meta-analysis using PRISMA guidelines, stratifying studies by experimental parameters (e.g., enzyme source, substrate concentration). Use Cochran’s Q test to assess heterogeneity and funnel plots to detect publication bias .

Q. What strategies mitigate off-target effects of this compound in cardiovascular studies?

  • Methodological Answer : Profile this compound against a panel of 50+ kinases (e.g., PKIS) to identify off-target interactions. Use CRISPR-Cas9 to generate PDE5-knockout cell lines and compare this compound’s vasodilatory effects via wire myography. Employ transcriptomic analysis (RNA-seq) to detect pathways altered exclusively in wild-type models, filtering PDE5-dependent effects .

Data Analysis & Reporting

Q. How should researchers present conflicting data on this compound’s metabolic stability in peer-reviewed manuscripts?

  • Methodological Answer : Structure the "Results" section to highlight variability (e.g., hepatic microsomal half-life ranges: 15–45 minutes across species). Use Forest plots to visualize inter-study differences. In the "Discussion," attribute discrepancies to species-specific CYP3A4/5 activity or assay temperature variations. Propose standardized protocols (e.g., 37°C, human liver microsomes) for future work .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to calculate EC50 and Hill coefficients. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., liver enzyme levels across doses). Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance .

Experimental Design

Q. What controls are essential when assessing this compound’s photodegradation in formulation studies?

  • Methodological Answer : Include light-exposed and light-protected samples stored under ICH Q1B conditions (320–400 nm, 1.2 million lux-hours). Quantify degradation products via ultra-high-performance LC (UHPLC) with photodiode array detection. Use Sildenafil as a positive control for comparative stability. Monitor temperature and humidity (±2°C, ±5% RH) to isolate light-specific effects .

Q. How can researchers design robust in vivo studies to evaluate this compound’s chronic toxicity?

  • Methodological Answer : Follow OECD Guideline 453, administering this compound to rats via oral gavage for 90 days at 10x the human equivalent dose. Collect hematological, histological, and biochemical data. Use randomized block design to allocate animals, stratifying by weight and sex. Perform power analysis (α=0.05, β=0.2) to determine cohort size (n=10/group) .

Cross-Disciplinary Integration

Q. What computational tools predict this compound’s metabolite pathways for regulatory risk assessment?

  • Methodological Answer : Use in silico platforms like ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte incubations and high-resolution MS (HRMS). Cross-reference results with PharmVar database entries for CYP isoforms. Incorporate findings into QSAR models to prioritize metabolites for toxicological testing .

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